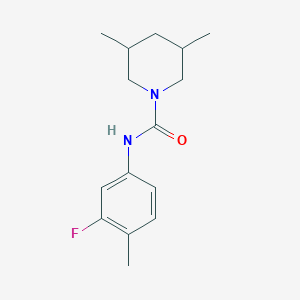![molecular formula C16H18ClF3N2O B4284349 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as Linuron, is a selective herbicide that is widely used for weed control in agriculture. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen during photosynthesis. By inhibiting this complex, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea prevents the plant from producing energy and eventually leads to its death.
Biochemical and physiological effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it can have some negative effects on non-target organisms such as aquatic plants and animals. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea can also persist in the environment for extended periods, which can lead to its accumulation in soil and water.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is a useful tool for studying the mechanism of photosynthesis in plants. It is relatively inexpensive and can be used in a variety of experimental setups. However, its toxicity to non-target organisms can limit its use in certain experiments, and its persistence in the environment can make it difficult to control experimental conditions.
Future Directions
There are several areas of research that could benefit from further investigation into N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea. One potential application is in the development of new herbicides that are more effective and less harmful to the environment. Another area of research is in the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea as a tool for studying the mechanism of photosynthesis in plants. Additionally, there is potential for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea to be used in the development of new materials with unique properties. Overall, there is still much to be learned about N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea and its potential applications in various fields of research.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and potatoes. In addition to its use as a herbicide, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been studied for its potential applications in other areas such as medicine and material science.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O/c17-13-7-6-12(16(18,19)20)10-14(13)22-15(23)21-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSODAJZOQFIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)